Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a nitrobenzyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by the formation of the dihydropyridine ring through cyclization reactions. The final step often involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nitrating agents like nitric acid for nitration reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dihydropyridine ring may also play a role in modulating biological activity through its interaction with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: shares similarities with other nitrobenzyl and dihydropyridine derivatives.
Nitrobenzyl compounds: Known for their reactivity and use in various chemical reactions.
Dihydropyridine derivatives: Commonly used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-30-21(27)15-7-9-16(10-8-15)22-19(25)18-6-3-11-23(20(18)26)13-14-4-2-5-17(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYYRUKDFRQGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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